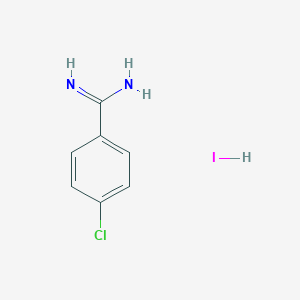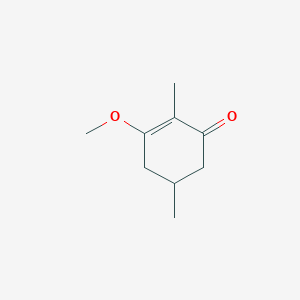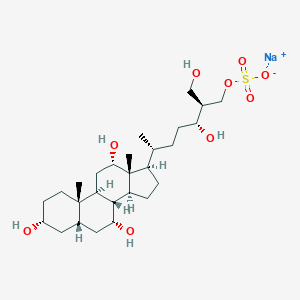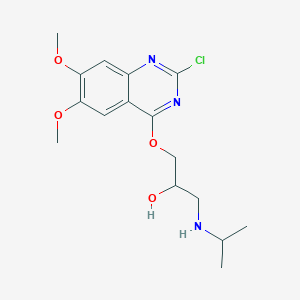
3-Desacetylpipecuronium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Desacetylpipecuronium is a chemical compound that belongs to the class of neuromuscular blocking agents. It is a derivative of pipecuronium, which is a non-depolarizing neuromuscular blocking agent that is used during surgical procedures to induce muscle relaxation. 3-Desacetylpipecuronium has been synthesized and studied for its potential use in scientific research applications.
Mecanismo De Acción
3-Desacetylpipecuronium, like other neuromuscular blocking agents, works by blocking the transmission of nerve impulses at the neuromuscular junction. It does this by binding to the nicotinic acetylcholine receptors on the motor endplate of the muscle, preventing the binding of acetylcholine and thus preventing muscle contraction.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Desacetylpipecuronium include muscle relaxation and paralysis. It has been shown to have a longer duration of action than pipecuronium, making it useful for certain experimental protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Desacetylpipecuronium in lab experiments is its longer duration of action, which allows for more prolonged experiments. However, its potency may make it difficult to titrate the dose accurately. Additionally, its effects on cardiac and respiratory function must be carefully monitored.
Direcciones Futuras
There are several potential future directions for the use of 3-Desacetylpipecuronium in scientific research. One direction is the investigation of its effects on muscle function in various disease states, such as muscular dystrophy. Another direction is the development of more specific and targeted neuromuscular blocking agents that can selectively block certain types of nicotinic acetylcholine receptors. Overall, 3-Desacetylpipecuronium has potential as a valuable tool in scientific research for studying the effects of neuromuscular blocking agents on muscle function.
Métodos De Síntesis
The synthesis of 3-Desacetylpipecuronium involves the reaction of pipecuronium with a reducing agent such as sodium borohydride. This reaction results in the removal of the acetyl group from pipecuronium, leading to the formation of 3-Desacetylpipecuronium. The compound can be purified through various methods such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-Desacetylpipecuronium has been studied for its potential use in scientific research applications such as studying the effects of neuromuscular blocking agents on muscle function. It has been used in both in vitro and in vivo studies to investigate the mechanism of action of neuromuscular blocking agents.
Propiedades
Número CAS |
121935-02-2 |
|---|---|
Nombre del producto |
3-Desacetylpipecuronium |
Fórmula molecular |
C33H60N4O3+2 |
Peso molecular |
560.9 g/mol |
Nombre IUPAC |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C33H60N4O3/c1-23(38)40-31-28(34-12-16-36(4,5)17-13-34)21-27-25-9-8-24-20-30(39)29(35-14-18-37(6,7)19-15-35)22-33(24,3)26(25)10-11-32(27,31)2/h24-31,39H,8-22H2,1-7H3/q+2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
Clave InChI |
FJHUVPAYHMPQGM-ZZZJANDJSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |
SMILES canónico |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |
Sinónimos |
3-desacetylpipecuronium 3-DESPIP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)





![5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B37478.png)
